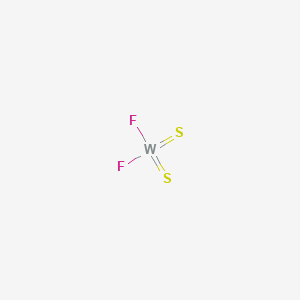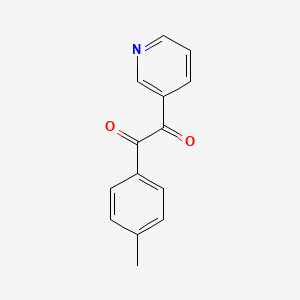
1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione is an organic compound with the molecular formula C14H11NO2 It is characterized by the presence of a pyridine ring and a tolyl group attached to an ethane-1,2-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione typically involves the reaction of pyridine derivatives with tolyl-substituted ethanones. One common method is the solvent-free one-pot oxidation of ethylarenes to prepare α-ketoamides under mild conditions . This method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent product yield. The choice of oxidizing agents and catalysts is crucial to optimize the reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dione moiety into corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and tolyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted pyridine and tolyl derivatives, which can be further utilized in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its dione moiety allows it to form stable complexes with metal ions, which can be exploited in catalytic processes. The pyridine ring can engage in π-π stacking interactions, influencing its binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
1,2-Dipyridylethane: Similar structure but with two pyridine rings.
Tolyl-substituted ethanones: Compounds with a tolyl group attached to an ethanone moiety.
Uniqueness: 1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione is unique due to the combination of a pyridine ring and a tolyl group, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
40061-31-2 |
|---|---|
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-2-pyridin-3-ylethane-1,2-dione |
InChI |
InChI=1S/C14H11NO2/c1-10-4-6-11(7-5-10)13(16)14(17)12-3-2-8-15-9-12/h2-9H,1H3 |
InChI-Schlüssel |
NBCBJEXDJGFDKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


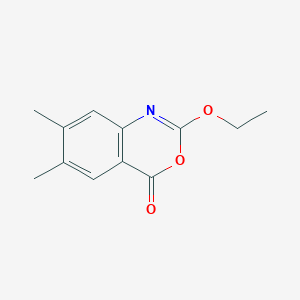
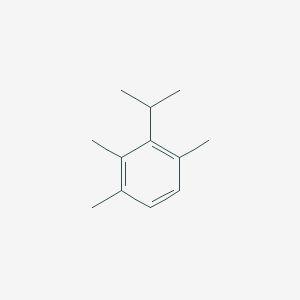
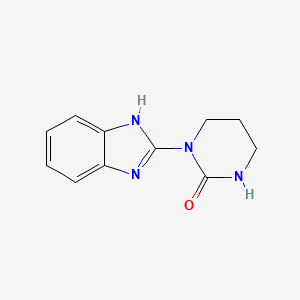

![2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B15343932.png)
![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)
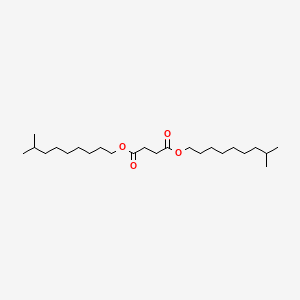

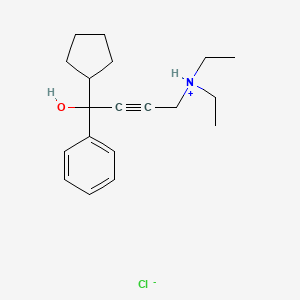
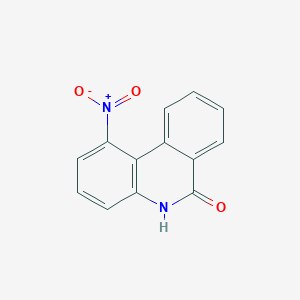
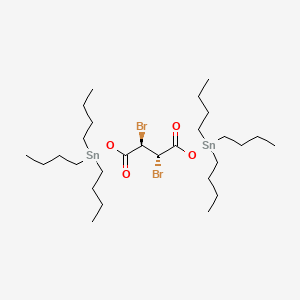

![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
